REACTION_CXSMILES
|
CN(OC)[C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH:13]([Mg]Br)=[CH2:14].[NH4+].[Cl-]>C1COCC1>[CH:5]1([C:3](=[O:4])[CH:13]=[CH2:14])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CCCCC1)OC
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Name
|
ice NaCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(white solid formed)
|
Type
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DISSOLUTION
|
Details
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at rt for 4 h (the solid dissolved)
|
Duration
|
4 h
|
Type
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ADDITION
|
Details
|
The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
stays between 0° C. and +10° C., at vigorous stirring
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml
|
Type
|
CUSTOM
|
Details
|
carefully removing all the N,O-dimethylhydroxylamine product),
|
Type
|
WASH
|
Details
|
then washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum >80 mbar (
|
Type
|
CUSTOM
|
Details
|
to evaporate the volatile product)
|
Type
|
ADDITION
|
Details
|
Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone
|
Type
|
CUSTOM
|
Details
|
Used in the next reaction
|
Type
|
CUSTOM
|
Details
|
without purification as 0.05 mol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |